molecular formula C14H10N2O2S B6414735 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% CAS No. 1261992-28-2

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95%

Cat. No. B6414735
CAS RN: 1261992-28-2
M. Wt: 270.31 g/mol
InChI Key: QMUMEVGJBSYUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid (6-A-BTP) is an important organic compound that has been studied extensively in recent years. 6-A-BTP is an important intermediate in the synthesis of a variety of compounds, including drugs, and has been used in a wide range of scientific research applications. In

Scientific Research Applications

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, organic synthesis, and the study of biochemical and physiological effects. It has also been used in the development of new drugs and drug delivery systems, as well as in the study of the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% is still not fully understood. However, it is believed that it acts as an intermediate in the synthesis of a variety of compounds, including drugs, and has been used in a wide range of scientific research applications. It is also believed to be involved in the formation of a variety of metabolites, including those involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% are still not fully understood. However, it has been shown to affect the metabolism of drugs, as well as the expression of genes involved in the metabolism of drugs. In addition, it has been shown to have a protective effect on cells and tissues, as well as to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% in lab experiments include its ease of synthesis, its low cost, and its wide range of applications. However, it should be noted that the compound is toxic and should be handled with care. In addition, the compound is not very stable and has a limited shelf life.

Future Directions

For 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems. In addition, further research is needed to better understand the compound’s toxicity and to develop methods to improve its stability. Finally, research should be conducted to explore the potential of 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% as a therapeutic agent.

Synthesis Methods

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95% can be synthesized from the reaction of p-chlorobenzaldehyde and 2-aminothiophenol in the presence of aqueous sodium hydroxide. This reaction is carried out in a two-step process, first resulting in the formation of 6-chloro-3-[benzo(b)thiophen-2-yl]picolinic acid, which is then treated with anhydrous ammonia to form 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95%.

properties

IUPAC Name

6-amino-3-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-12-6-5-9(13(16-12)14(17)18)11-7-8-3-1-2-4-10(8)19-11/h1-7H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUMEVGJBSYUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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